benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a structurally complex molecule featuring:
- A benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a common pharmacophore in bioactive molecules due to its electron-rich aromatic system and metabolic stability .
- A 4,5-dihydro-1H-imidazole ring, a saturated heterocycle that enhances conformational rigidity compared to fully aromatic imidazoles.
- A 2-((2,4-dichlorobenzyl)thio) substituent, introducing a sulfur-linked dichlorinated benzyl group. The chlorine atoms likely enhance lipophilicity and influence binding interactions via halogen bonding .
This compound’s synthesis likely involves nucleophilic substitution or coupling reactions to attach the thioether and methanone groups, as seen in analogous imidazole derivatives .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-13-3-1-12(14(20)8-13)9-26-18-21-5-6-22(18)17(23)11-2-4-15-16(7-11)25-10-24-15/h1-4,7-8H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUUMYMFVZXBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4,5-Dihydro-1H-imidazole Core
The saturated imidazoline ring is synthesized via cyclization reactions between carbonyl compounds and diamines. A one-pot method reported in patent CN115626896A provides a scalable approach using ketones, amines, and ammonium salts under oxidative conditions. For example:
- Reactants : A ketone precursor (e.g., acetophenone derivatives) reacts with ethylenediamine in the presence of NH₄I and K₂S₂O₈ in dimethyl sulfoxide (DMSO) at 140°C for 60 minutes.
- Mechanism : Iodine-mediated α-iodination of the ketone generates an intermediate, which undergoes Kornblum oxidation to form a dialdehyde. Condensation with the diamine and subsequent cyclization yields the 4,5-dihydroimidazole ring.
This method avoids toxic reagents and achieves yields exceeding 70% under optimized conditions.
Introduction of the 2,4-Dichlorobenzylthio Group
Thioether functionalization at the 2-position of the imidazoline ring is achieved via nucleophilic substitution. A protocol adapted from Siddiqui et al. involves:
- Reagents : 2-Mercapto-4,5-dihydro-1H-imidazole reacts with 2,4-dichlorobenzyl chloride in dimethylformamide (DMF) using lithium hydride (LiH) as a base.
- Conditions : The reaction proceeds at room temperature for 7–8 hours, followed by extraction with chloroform and precipitation with ice.
The use of polar aprotic solvents like DMF enhances reaction efficiency, while LiH facilitates deprotonation of the thiol group.
Coupling with Benzo[d]dioxol-5-yl Methanone
The final acylation step attaches the benzo[d]dioxol-5-yl group to the imidazoline nitrogen. A Friedel-Crafts acylation strategy is employed:
- Reactants : The imidazoline-thioether intermediate reacts with benzo[d]dioxole-5-carbonyl chloride in the presence of AlCl₃.
- Conditions : Conducted in anhydrous dichloromethane at 0–5°C to prevent over-acylation.
Purification via silica gel column chromatography (ethyl acetate/hexane, 1:3) yields the target compound as a crystalline solid.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- Imidazoline Cyclization : DMSO acts as both solvent and oxidant, enabling rapid cyclization at 140°C. Lower temperatures (<100°C) result in incomplete reactions, while exceeding 160°C promotes decomposition.
- Thioether Formation : DMF outperforms tetrahydrofuran (THF) in solubility and reaction rate due to its high polarity.
Catalysts and Stoichiometry
- NH₄I/K₂S₂O₈ System : A 1:1 molar ratio of NH₄I to ketone ensures efficient iodination, while excess K₂S₂O₈ (2 equiv) drives the oxidation to completion.
- LiH Loading : Substoichiometric LiH (0.1 equiv) minimizes side reactions during thioether formation.
Characterization and Analytical Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction (as reported for analogous compounds) reveals:
- Bond Lengths : C=O (1.229 Å), C-S (1.810 Å).
- Dihedral Angles : 85.2° between imidazoline and dioxole planes.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzo[d][1,3]dioxole moiety, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it can induce apoptosis by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 2,4-dichlorobenzylthio group in the target compound may enhance binding to hydrophobic pockets in kinase targets compared to the methylthio group in . Chlorine’s electron-withdrawing nature could also improve metabolic stability over methyl or bromo substituents .
- The fluoro substitution in increases polarity and resistance to oxidative metabolism, suggesting the target compound’s dichloro group balances lipophilicity and stability.
Thiazole-based analogues (e.g., ) exhibit confirmed kinase inhibition, implying the target’s imidazole-thioether motif may share similar mechanistic pathways.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for imidazole-thioethers, utilizing Cs₂CO₃ or DMAP-mediated coupling in polar aprotic solvents (e.g., DMF or dichloromethane) . In contrast, benzoimidazole derivatives (e.g., ) require multi-step condensation with diaminobenzene precursors.
Research Findings and Data Tables
Physicochemical Properties (Hypothesized)
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~390 g/mol | ~380 g/mol |
| LogP | ~3.5 (high lipophilicity) | ~2.8 | ~2.2 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
